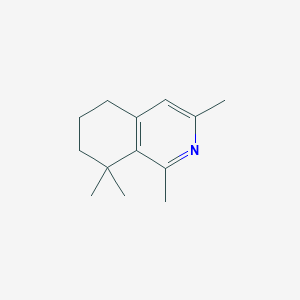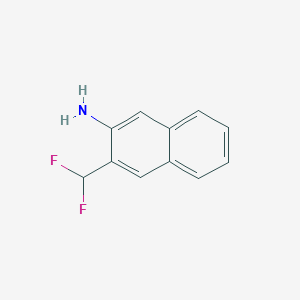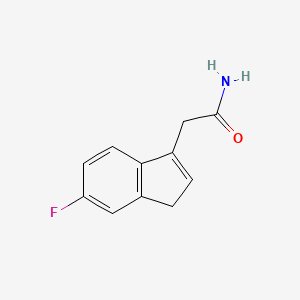
2-(6-Fluoro-1H-inden-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Fluoro-1H-inden-3-yl)acetamide is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and material science. The presence of a fluoro group in the indene ring enhances the compound’s reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-1H-inden-3-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindene, which can be obtained through the fluorination of indene.
Acetylation: The 6-fluoroindene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 6-fluoro-1H-inden-3-yl acetate.
Amidation: The final step involves the conversion of 6-fluoro-1H-inden-3-yl acetate to this compound through an amidation reaction using ammonia or an amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(6-Fluoro-1H-inden-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The fluoro group in the indene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 6-fluoro-1H-inden-3-one or 6-fluoro-1H-inden-3-carboxylic acid.
Reduction: Formation of 6-fluoro-1H-inden-3-yl alcohol or 6-fluoro-1H-inden-3-ylamine.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
科学研究应用
2-(6-Fluoro-1H-inden-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of 2-(6-Fluoro-1H-inden-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
2-(6-Fluoro-1H-indol-3-yl)acetamide: Similar structure but with an indole ring instead of an indene ring.
2-(6-Chloro-1H-inden-3-yl)acetamide: Similar structure but with a chloro group instead of a fluoro group.
2-(6-Methyl-1H-inden-3-yl)acetamide: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
2-(6-Fluoro-1H-inden-3-yl)acetamide is unique due to the presence of the fluoro group, which enhances its reactivity and potential biological activity compared to its analogs. The fluoro group can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C11H10FNO |
|---|---|
分子量 |
191.20 g/mol |
IUPAC 名称 |
2-(5-fluoro-3H-inden-1-yl)acetamide |
InChI |
InChI=1S/C11H10FNO/c12-9-3-4-10-7(5-9)1-2-8(10)6-11(13)14/h2-5H,1,6H2,(H2,13,14) |
InChI 键 |
XTMJTCXQWMVCFW-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(C2=C1C=C(C=C2)F)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d]oxazol-2-yl)-N,N-dimethylethenamine](/img/structure/B11906911.png)

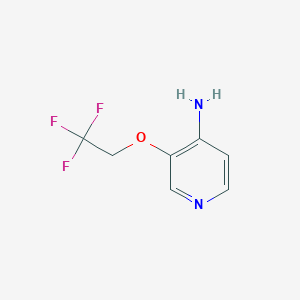
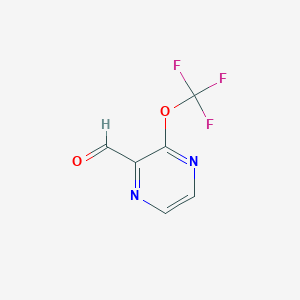
![Cyclopenta[B]thiochromene](/img/structure/B11906936.png)
![(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride](/img/structure/B11906939.png)



